

Biological Activity of Flamprop-m-methyl Enantiomers: A Technical Guide

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Compound of Interest		
Compound Name:	Flamprop-m-methyl	
Cat. No.:	B1241716	Get Quote

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Abstract

Flamprop-m-methyl is a selective, post-emergence herbicide historically used for the control of wild oats (Avena fatua) in cereal crops. As a chiral compound, it exists as two enantiomers, (R)-**Flamprop-m-methyl** and (S)-**Flamprop-m-methyl**. This technical guide provides an indepth overview of the differential biological activity of these enantiomers, their mechanism of action, and the experimental methodologies used to assess their effects. While it is widely reported that the herbicidal activity resides predominantly in one enantiomer, specific quantitative data comparing the two is not readily available in the reviewed literature. This guide, therefore, focuses on the established qualitative differences and provides conceptual experimental frameworks for their quantitative assessment.

Introduction

Flamprop-m-methyl belongs to the arylalanine class of herbicides. Its efficacy is dependent on its stereochemistry, a common phenomenon in bioactive molecules where enantiomers can exhibit significantly different pharmacological or toxicological profiles. In the case of **Flamprop-m-methyl**, the herbicidal activity is primarily associated with the L-(S)-isomer.[1] Commercial formulations have been enriched with this more active isomer to enhance efficacy.[1]

Flamprop-m-methyl itself is a pro-herbicide. In susceptible plant species, it is hydrolyzed by esterases to its biologically active carboxylic acid metabolite, flamprop.[2][3] This active form is



then responsible for the herbicidal effects observed.

Enantioselective Biological Activity

The primary biological activity of **Flamprop-m-methyl** is the inhibition of plant growth through the disruption of cell division and elongation.[3] This effect is enantioselective, with the L-(S)-enantiomer of its active metabolite, flamprop, being significantly more potent than the D-(R)-enantiomer.[1] The D-(R)-isomer is often considered to be biologically less active.[1]

Data Presentation

A comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., IC50 or EC50 values) directly comparing the herbicidal activity of the (R)- and (S)-enantiomers of **Flamprop-m-methyl** or their active metabolite, flamprop, on target species such as wild oats. The information available consistently indicates a qualitative difference in activity.

Table 1: Qualitative Comparison of Flamprop-m-methyl Enantiomers

Enantiomer	Common Designation	Herbicidal Activity
(S)-Flamprop-m-methyl	L-isomer	Biologically active
(R)-Flamprop-m-methyl	D-isomer	Less active

Note: This table is based on qualitative descriptions found in the literature.[1] Quantitative comparative data is not available in the reviewed sources.

Mechanism of Action: Microtubule Disruption

The herbicidal action of the active metabolite of **Flamprop-m-methyl**, flamprop, is attributed to its ability to disrupt the organization of microtubules in plant cells.[2] Specifically, it affects the spindle and phragmoplast microtubules, which are critical for mitosis and cytokinesis, respectively.[2] This disruption leads to an inhibition of cell division and elongation, ultimately resulting in stunted growth and death of the susceptible plant.[3]

Interestingly, **Flamprop-m-methyl** and its active metabolite do not appear to inhibit the in vitro polymerization of tubulin into microtubules, suggesting a different mechanism from many other







microtubule-disrupting herbicides.[2] It is hypothesized that flamprop may affect the regulation of the plant cytoskeleton, possibly by promoting the disassembly of microtubules at their minusends.[2]

Signaling Pathway Diagram

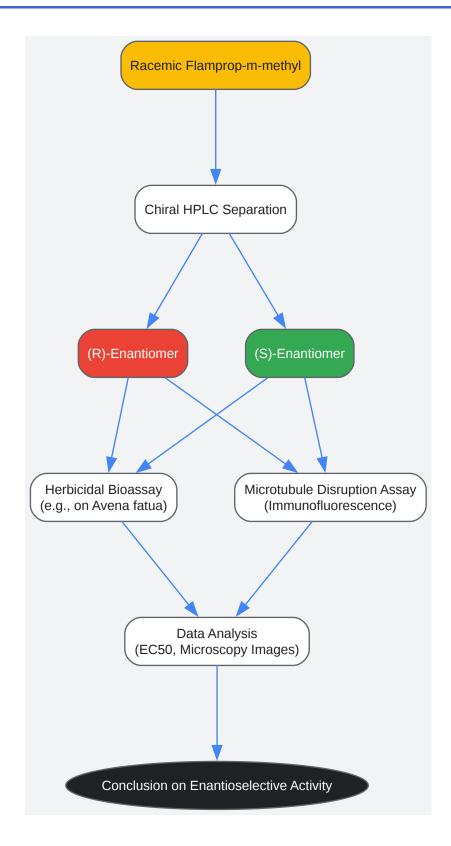












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